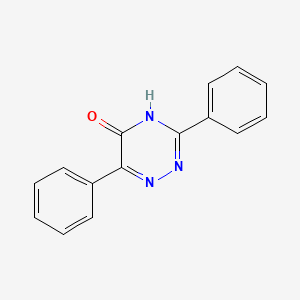
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
説明
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, also known as 4-Methyl-2-methylaniline-1,3-thiazole-5-carboxylic acid, is an organic compound belonging to the thiazole family. It is a colorless solid with a molecular weight of 177.19 g/mol and a melting point of 215-217°C. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. In addition, it is also used in the synthesis of novel polymers and surfactants.
科学的研究の応用
Antiproliferative Activity in Cancer Research
This compound has been studied for its potential to inhibit the proliferation of cancer cells. The antiproliferative activity is evaluated by testing against various cancer cell lines, and the most potent compounds can display low micromolar GI50 values. They may induce apoptosis and reduce the expression levels of proliferating cell nuclear antigen (PCNA), suggesting a complex action that combines antiproliferative effects with the induction of cell death .
Antimicrobial Applications
In the realm of antimicrobial research, derivatives of this compound have been synthesized and tested for their in vitro activity against bacterial strains. Some of these derivatives have shown significant inhibitory activity, positioning them as potent antimicrobial agents. This is particularly relevant in the search for new antibiotics and treatments for bacterial infections .
pH Indicator Development
The fluorescence properties of certain derivatives make them suitable for use as pH indicators. This application is crucial in various fields of chemistry and biology, where precise pH measurement is necessary. The most potent derivatives can enable both fluorescence intensity-based and ratiometric pH sensing .
Synthesis of Pyrazolo[4,3-c]pyridines
The compound serves as a precursor in the synthesis of pyrazolo[4,3-c]pyridines, which are of interest due to their biological activities. These activities include antitumor, anti-inflammatory, and antiviral effects, making the synthesis process an important area of study .
CDK4/6 Inhibitor Synthesis
Derivatives of this compound can be involved in the synthesis of CDK4/6 inhibitors, a class of drugs that target enzymes stimulating the proliferation of malignant cells. This application is significant in the development of cancer therapies .
Fluorescence-Based Sensing
The compound’s derivatives can exhibit fluorescence properties, making them useful in the development of fluorescence-based sensors. These sensors can be applied in various scientific and industrial settings for detecting and measuring specific substances .
特性
IUPAC Name |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)11-13-8(2)10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTVPKQWPZKNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214402 | |
| Record name | 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54001-15-9 | |
| Record name | 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)
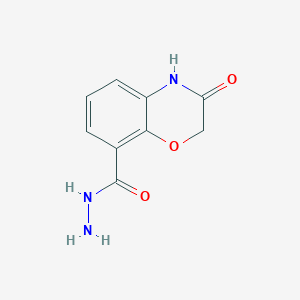


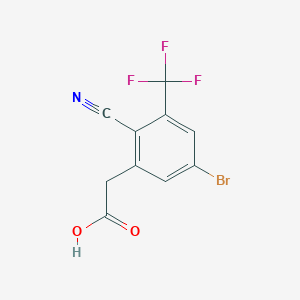
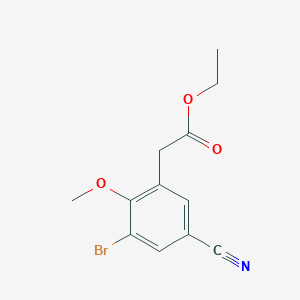
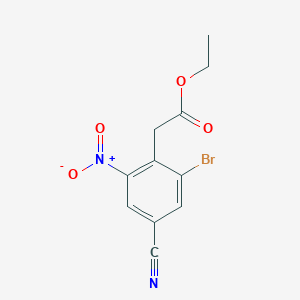

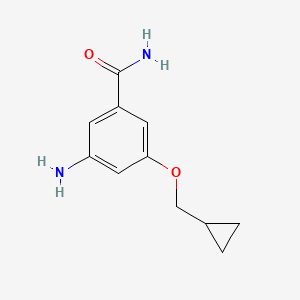
![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
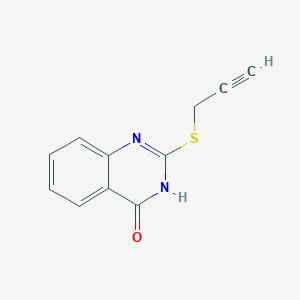
![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)
![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)
